2-Chlorobenzoic Acid-13C7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H5ClO2 |

|---|---|

Poids moléculaire |

163.51 g/mol |

Nom IUPAC |

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

Clé InChI |

IKCLCGXPQILATA-BNUYUSEDSA-N |

SMILES isomérique |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[13C](=O)O)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chlorobenzoic Acid-13C7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzoic Acid-13C7, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its primary applications, particularly in mass spectrometry-based analytical methods. Detailed experimental protocols for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, alongside a visualization of the microbial degradation pathway of 2-chlorobenzoic acid. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2-chlorobenzoic acid and related compounds.

Introduction

This compound is the isotopically labeled form of 2-chlorobenzoic acid, where all seven carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling renders the molecule chemically identical to its unlabeled counterpart but with a distinct, higher molecular weight. This property makes it an ideal internal standard for quantitative analysis, especially in complex matrices encountered in environmental monitoring, pharmaceutical research, and metabolomics. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression, thus leading to highly accurate and precise measurements.[1]

2-Chlorobenzoic acid itself is an organic compound that serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agricultural chemicals.[2] Its presence and concentration in various samples are of significant interest, necessitating reliable analytical methods for its quantification.

Properties of 2-Chlorobenzoic Acid

The physical and chemical properties of this compound are essentially identical to those of the unlabeled compound, with the exception of its molecular weight.

| Property | Value | Reference |

| Chemical Formula | ¹³C₇H₅ClO₂ | N/A |

| Molecular Weight | 163.57 g/mol | N/A |

| CAS Number | Not available for ¹³C₇ | N/A |

| Appearance | White to off-white solid | [2] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 285 °C | [2] |

| pKa | 2.89 | [2] |

| Solubility | Soluble in hot water, alcohol, ether, and benzene. | [3] |

Table 1: Physicochemical Properties of 2-Chlorobenzoic Acid.

Synthesis of this compound

A generalized workflow for such a synthesis is presented below:

Applications

The primary application of this compound is as an internal standard for the quantification of 2-chlorobenzoic acid in various matrices using isotope dilution mass spectrometry (IDMS).[4] This technique is widely employed in:

-

Environmental Analysis: Monitoring levels of chlorobenzoic acids, which are common environmental pollutants originating from the degradation of polychlorinated biphenyls (PCBs) and herbicides.[5]

-

Pharmaceutical Analysis: Quantifying residual 2-chlorobenzoic acid as an impurity in drug substances where it is used as a starting material or intermediate.

-

Metabolomics and Toxicology: Studying the metabolism and toxicokinetics of chlorobenzoic acids in biological systems.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis. These protocols are based on established methods for similar analytes and should be optimized for specific instrumentation and matrices.

LC-MS/MS Analysis of 2-Chlorobenzoic Acid in Water Samples

This protocol is adapted from methods for the analysis of polar organic contaminants in water.

5.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

2-Chlorobenzoic Acid (Analytical Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

5.1.2. Sample Preparation (Solid Phase Extraction)

-

Acidify a 100 mL water sample to pH 2-3 with formic acid.

-

Spike the sample with a known concentration of this compound solution (e.g., 100 ng/mL in methanol).

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified ultrapure water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of ultrapure water.

-

Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. |

| MRM Transitions | 2-Chlorobenzoic Acid: m/z 155 -> 1112-Chlorobenzoic Acid-¹³C₇: m/z 162 -> 117 |

Table 2: Suggested LC-MS/MS parameters.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorobenzoic acid CAS#: 118-91-2 [m.chemicalbook.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 2-Chlorobenzoic Acid-13C7: Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Chlorobenzoic Acid-13C7, an isotopically labeled compound crucial for a range of applications in scientific research and drug development. Due to the limited availability of specific experimental data for the 13C7 isotopologue, this document primarily presents data for the unlabeled 2-Chlorobenzoic Acid as a close surrogate. The key difference lies in the molecular weight, a direct result of the carbon-13 enrichment.

Core Chemical Properties

2-Chlorobenzoic Acid is a white, crystalline solid.[1] The introduction of seven 13C atoms in this compound significantly increases its molecular weight, a property leveraged in isotope dilution mass spectrometry for accurate quantification.

Physicochemical Data

The following table summarizes the key physicochemical properties of unlabeled 2-Chlorobenzoic Acid. These values are expected to be very similar for this compound, with the exception of molecular weight.

| Property | Value | Reference |

| Molecular Formula | C7H5ClO2 | [1][2][3] |

| Molecular Weight (unlabeled) | 156.57 g/mol | [1][4] |

| Molecular Weight (13C7) | 163.55 g/mol | (Calculated) |

| Melting Point | 138-142 °C | [4][5][6] |

| Boiling Point | 285 °C | [1][6] |

| Density | 1.544 g/cm³ at 20 °C | [4][6] |

| pKa | 2.89 at 25 °C | [1][4] |

| LogP | 2.05 |

Solubility

Solubility data for unlabeled 2-Chlorobenzoic Acid in various solvents is detailed below.

| Solvent | Solubility ( g/100 g) | Temperature (°C) | Reference |

| Acetone | 35.97 | 15 | [4] |

| Benzene | 2.02 | 26 | [4] |

| Carbon Disulfide | 0.41 | 15 | [4] |

| Carbon Tetrachloride | 0.36 | 15 | [4] |

| Diethyl Ether | 23.89 | 15 | [4] |

| Ethanol | Very Soluble | - | [4] |

| Ethyl Acetate | 14.7 | 15 | [4] |

| Heptane | 2.64 | 79 | [4] |

| Water | 0.21 | 25 | [4] |

| Water | 4.03 | 100 | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 2-Chlorobenzoic Acid.

NMR Spectroscopy

The 13C NMR spectrum of unlabeled 2-Chlorobenzoic Acid in CDCl3 shows the following chemical shifts (δ) in ppm: 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75.[7] For this compound, the 1H NMR spectrum is expected to be similar to the unlabeled compound, but the 13C NMR spectrum will show significant coupling between the 13C-labeled carbons.

Mass Spectrometry

The mass spectrum of unlabeled 2-Chlorobenzoic Acid shows a molecular ion peak (M+) at m/z 156.[8] For this compound, the molecular ion peak would be expected at m/z 163, reflecting the mass of the seven 13C isotopes.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound would likely start from a 13C-labeled precursor, such as 13C6-benzene. A plausible synthetic route is outlined below.

References

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chlorobenzoic acid [chemister.ru]

- 5. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Chlorobenzoic acid(118-91-2) MS [m.chemicalbook.com]

Technical Guide: 2-Chlorobenzoic Acid-¹³C₇ in Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chlorobenzoic Acid-¹³C₇, a stable isotope-labeled internal standard crucial for the accurate quantification of 2-chlorobenzoic acid in various experimental settings. This document outlines its physicochemical properties, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and its metabolic fate in biological systems.

Core Compound Data

Isotopically labeled standards are essential for mitigating analytical variability, including matrix effects and extraction inconsistencies, thereby ensuring the precision and accuracy of quantitative results. 2-Chlorobenzoic Acid-¹³C₇ serves as an ideal internal standard for studies involving its unlabeled counterpart, 2-chlorobenzoic acid, a compound of interest in environmental science, drug metabolism, and as a precursor in chemical synthesis.

It is important to note that a specific CAS number is not commonly assigned to isotopically labeled compounds. Therefore, 2-Chlorobenzoic Acid-¹³C₇ is typically tracked using the CAS number of the parent compound, 118-91-2 .

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-chlorobenzoic acid and its ¹³C₇-labeled isotopologue.

| Property | 2-Chlorobenzoic Acid | 2-Chlorobenzoic Acid-¹³C₇ |

| CAS Number | 118-91-2 | Not available (refer to parent) |

| Molecular Formula | C₇H₅ClO₂ | ¹³C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol [1][2] | 163.57 g/mol (calculated) |

| Appearance | White to off-white crystalline powder[3] | Not specified, assumed to be similar to parent |

| Melting Point | 139-143 °C[3] | Not specified, assumed to be similar to parent |

| Boiling Point | 285 °C[3] | Not specified, assumed to be similar to parent |

| Solubility | Soluble in hot water, alcohol, and ether[3] | Not specified, assumed to be similar to parent |

Experimental Protocols

The primary application of 2-Chlorobenzoic Acid-¹³C₇ is as an internal standard in quantitative analysis by LC-MS/MS. Below is a representative protocol for the determination of 2-chlorobenzoic acid in a biological matrix, such as human plasma.

Representative LC-MS/MS Protocol for Quantification in Plasma

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 2-chlorobenzoic acid and 2-Chlorobenzoic Acid-¹³C₇ in methanol.

-

Working Standard Solutions: Serially dilute the 2-chlorobenzoic acid stock solution with 50:50 methanol:water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the 2-Chlorobenzoic Acid-¹³C₇ stock solution to a final concentration of 100 ng/mL in methanol.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the 100 ng/mL internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. Liquid Chromatography Conditions:

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions:

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

4. Multiple Reaction Monitoring (MRM) Parameters:

The following table outlines the proposed precursor and product ions for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Chlorobenzoic Acid | 155.0 | 111.0 | 15 |

| 2-Chlorobenzoic Acid-¹³C₇ | 162.0 | 117.0 | 15 |

Biological Fate and Signaling Pathways

2-chlorobenzoic acid is known to be biodegradable by various microorganisms, particularly soil bacteria such as Pseudomonas and Burkholderia species. The isotopically labeled 2-Chlorobenzoic Acid-¹³C₇ is expected to follow the same metabolic pathways as its unlabeled counterpart. The principal aerobic degradation pathway is initiated by a dioxygenase enzyme.

Aerobic Degradation Pathway of 2-Chlorobenzoic Acid

The following diagram illustrates the initial steps in the aerobic degradation of 2-chlorobenzoic acid by Pseudomonas species. The process begins with the enzymatic conversion of 2-chlorobenzoic acid to an unstable diol, which then spontaneously decarboxylates to form catechol. Catechol is subsequently funneled into the tricarboxylic acid (TCA) cycle.

Experimental Workflow Visualization

The use of an isotopically labeled internal standard is a cornerstone of modern quantitative analytical chemistry. The following diagram outlines the logical workflow for a typical experiment employing 2-Chlorobenzoic Acid-¹³C₇.

References

An In-Depth Technical Guide to 2-Chlorobenzoic Acid-¹³C₇

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoic Acid-¹³C₇, a stable isotope-labeled compound of significant interest in metabolic research and pharmaceutical development. This document details its structure, properties, and synthesis, and provides experimental protocols for its application in drug metabolism studies.

Core Concepts: Structure and Properties

2-Chlorobenzoic Acid-¹³C₇ is an isotopologue of 2-chlorobenzoic acid where all seven carbon atoms have been replaced with the stable isotope carbon-13. This labeling imparts a significant mass shift, making it an invaluable tool for tracing and quantification in complex biological matrices without altering the compound's chemical properties.

Molecular Structure:

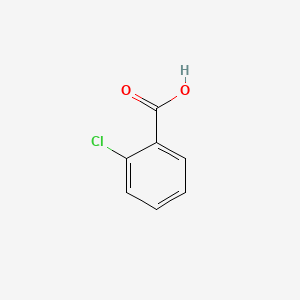

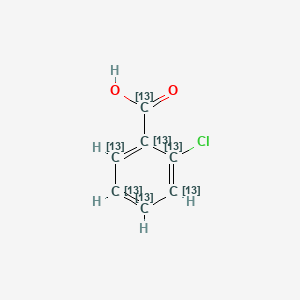

Figure 1. Chemical structure of 2-Chlorobenzoic Acid. In the ¹³C₇ isotopologue, all carbon atoms are ¹³C.

Physicochemical Properties:

The physicochemical properties of 2-Chlorobenzoic Acid-¹³C₇ are essentially identical to those of its unlabeled counterpart.

| Property | Value | Reference |

| Molecular Formula | ¹³C₇H₅ClO₂ | [1] |

| Molecular Weight | 163.52 g/mol (for ¹³C₇) | Calculated |

| Melting Point | 142 °C | [2] |

| Boiling Point | 285 °C | [2] |

| pKa | 2.89 | [2] |

| Appearance | White solid | [2] |

Synthesis of 2-Chlorobenzoic Acid-¹³C₇

The synthesis of 2-Chlorobenzoic Acid-¹³C₇ involves the incorporation of the ¹³C₇-labeled aromatic ring. A plausible synthetic route starts from uniformly ¹³C-labeled benzene, which is a commercially available starting material.

Proposed Synthetic Pathway:

Experimental Protocol: Synthesis of 2-Chlorotoluene-¹³C₇ (adapted from unlabeled synthesis)

This protocol is adapted from established methods for the synthesis of unlabeled o-chlorotoluene.[3] The starting material would be Toluene-¹³C₇.

-

Diazotization of o-Toluidine-¹³C₇:

-

In a suitable reaction vessel, suspend o-toluidine-¹³C₇ (1 mole) in hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (1 mole) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature. Nitrogen gas will evolve as the diazonium group is replaced by chlorine.

-

The reaction mixture is then steam distilled to isolate the crude 2-chlorotoluene-¹³C₇.

-

-

Purification:

-

Separate the organic layer and wash it with concentrated sulfuric acid to remove cresol (B1669610) and azo compound impurities.

-

Wash with water and dry over anhydrous calcium chloride.

-

Distill the crude product to obtain pure 2-chlorotoluene-¹³C₇.

-

Experimental Protocol: Oxidation of 2-Chlorotoluene-¹³C₇ to 2-Chlorobenzoic Acid-¹³C₇

This protocol is based on the permanganate (B83412) oxidation of the corresponding unlabeled compound.[4][5]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorotoluene-¹³C₇ (1 mole), potassium permanganate (2 moles), and a solution of sodium hydroxide (B78521) in water.

-

-

Oxidation:

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

-

Workup and Isolation:

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2-Chlorobenzoic Acid-¹³C₇.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Analytical Characterization

The identity and purity of 2-Chlorobenzoic Acid-¹³C₇ are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

The mass spectrum of 2-Chlorobenzoic Acid-¹³C₇ will show a molecular ion peak corresponding to its increased molecular weight. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

| Ion | Expected m/z |

| [M]⁺ (for ¹³C₇³⁵Cl) | 163 |

| [M+2]⁺ (for ¹³C₇³⁷Cl) | 165 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of the fully labeled compound will exhibit complex splitting patterns due to ¹³C-¹³C coupling. The chemical shifts, however, will be very similar to the unlabeled compound.

Predicted ¹³C NMR Chemical Shifts (based on unlabeled compound data): [6]

| Carbon Position | Chemical Shift (ppm) |

| C=O | ~171.1 |

| C-Cl | ~134.8 |

| C-COOH | ~133.7 |

| CH | ~132.5 |

| CH | ~131.6 |

| CH | ~128.5 |

| CH | ~126.8 |

Application in Drug Development: In Vitro Metabolism Studies

2-Chlorobenzoic Acid-¹³C₇ is a valuable tool for studying the metabolic fate of drugs containing a 2-chlorobenzoic acid moiety. The following protocol outlines a typical in vitro metabolism study using human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study:

Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol is a general guideline and may require optimization for specific applications.[7][8]

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

2-Chlorobenzoic Acid-¹³C₇ (e.g., 1 µM)

-

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (or NADPH).

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis. Further solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the parent compound and its metabolites.

-

The use of the ¹³C₇-labeled compound allows for easy differentiation of drug-related material from endogenous matrix components.

-

Biotransformation Pathway of 2-Chlorobenzoic Acid:

The primary metabolic pathway for 2-chlorobenzoic acid in mammalian systems is expected to be hydroxylation of the aromatic ring, followed by conjugation.

Data Presentation

Quantitative data from metabolic stability studies are typically presented in tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Metabolic Stability of 2-Chlorobenzoic Acid-¹³C₇ in Human Liver Microsomes

| Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

From this data, key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Conclusion

2-Chlorobenzoic Acid-¹³C₇ is a powerful tool for researchers and scientists in the field of drug development. Its use in metabolic studies allows for the unambiguous identification and quantification of metabolites, providing crucial data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for the effective application of this stable isotope-labeled compound in pharmaceutical research.

References

- 1. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method [inis.iaea.org]

- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. How do you convert the following Toluene to Benzoic class 11 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 2-Chlorobenzoic Acid-¹³C₇: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of 2-Chlorobenzoic Acid-¹³C₇, a stable isotope-labeled internal standard crucial for a range of analytical applications. This document outlines key specifications from various suppliers, details relevant experimental protocols, and illustrates the metabolic context of its unlabeled counterpart.

Core Objective and Applications

2-Chlorobenzoic Acid-¹³C₇ serves as an indispensable tool in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use as an internal standard allows for the precise quantification of 2-chlorobenzoic acid and related compounds in complex matrices by correcting for variations in sample preparation and instrument response. The stable ¹³C₇ isotope labeling ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, while its distinct mass allows for clear differentiation in mass spectrometric analyses.

Commercial Availability and Specifications

Several suppliers offer 2-Chlorobenzoic Acid-¹³C₇ for research purposes. The table below summarizes the available data on product specifications from prominent vendors in the field. Researchers are advised to contact the suppliers directly for the most current and detailed information, including pricing and availability.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| Isotope Science / Alfa Chemistry | ACMA00063305 | Information not readily available | Information not readily available | Inquire |

| Immunomart | HY-Y1027S | Information not readily available | Information not readily available | Inquire |

Note: Detailed specifications such as purity and isotopic enrichment are often provided in the Certificate of Analysis (CoA) upon request or purchase.

Experimental Protocols

While specific synthesis and analysis protocols for 2-Chlorobenzoic Acid-¹³C₇ are not widely published, methodologies for the unlabeled compound can be adapted.

Synthesis of 2-Chlorobenzoic Acid (General Approach)

The synthesis of unlabeled 2-chlorobenzoic acid typically involves the oxidation of 2-chlorotoluene. A common laboratory-scale method utilizes potassium permanganate (B83412) as the oxidizing agent. An alternative route is the hydrolysis of α,α,α-trichloro-2-toluene. The synthesis of the ¹³C₇ labeled analog would require starting materials enriched with ¹³C.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quality control and analysis of 2-Chlorobenzoic Acid.

Chromatographic Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with an acidic modifier like formic acid or phosphoric acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

This method can be adapted for LC-MS analysis by using a volatile mobile phase modifier, such as formic acid.

Metabolic Pathway of 2-Chlorobenzoic Acid

Understanding the metabolic fate of 2-chlorobenzoic acid is critical for toxicological and environmental studies. In microbial systems, the degradation of 2-chlorobenzoic acid is a key detoxification pathway. The following diagram illustrates a common aerobic degradation pathway initiated by dioxygenase enzymes.[1][2][3][4]

This pathway involves the initial conversion of 2-chlorobenzoic acid to catechol by the enzyme chlorobenzoate 1,2-dioxygenase.[1][3] This step is crucial as it removes the chlorine atom. Subsequently, catechol undergoes ring cleavage by catechol 1,2-dioxygenase to form cis,cis-muconic acid, which then enters central metabolic pathways for further degradation.[1]

Sourcing and Quality Verification Workflow

For researchers acquiring 2-Chlorobenzoic Acid-¹³C₇, a systematic approach to sourcing and quality verification is recommended.

This workflow emphasizes the importance of obtaining and scrutinizing the Certificate of Analysis to ensure the material meets the stringent requirements for use as an internal standard in quantitative analytical studies. In-house quality control is also a critical step to confirm the identity and purity of the compound before its application in experiments.

References

An In-depth Technical Guide to the Safe Handling of 2-Chlorobenzoic Acid-13C7

This guide is intended for researchers, scientists, and professionals in drug development who may be working with 2-Chlorobenzoic Acid-13C7. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of your material and to conduct a thorough risk assessment before use.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 2-Chlorobenzoic Acid. These characteristics are vital for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₅ClO₂[1] |

| Molecular Weight | 156.57 g/mol [1] |

| Appearance | Off-white to white solid, powder, or crystals[1][2] |

| Melting Point | 138 - 143 °C (280.4 - 289.4 °F)[1] |

| Boiling Point | 285 °C (545 °F)[1][3] |

| Flash Point | 173 °C (343.4 °F)[1][4] |

| Solubility | Soluble in methanol (B129727) and diethyl ether. Very slightly soluble in cold water.[4] Soluble in 900 parts cold water; more soluble in hot water; freely soluble in alcohol and ether.[2] |

| Density | 1.544 g/cm³[5] |

| Vapor Density | 3.88 (Air = 1)[4] |

| Vapor Pressure | 8.8 mm of Hg (@ 20°C)[4] |

| pKa | 2.877 (25°C, water)[5] |

Section 2: Hazard Identification and Classification

2-Chlorobenzoic Acid is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | H402: Harmful to aquatic life |

Signal Word: Warning[1][6] or Danger (depending on the supplier's classification for eye damage)

Hazard Pictograms:

-

-

(if classified as Category 1 for eye damage)

Section 3: Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[4] The toxicological data for 2-Chlorobenzoic Acid is summarized below.

| Toxicity Metric | Value | Species | Notes |

| LD50 (Oral) | 500.1 mg/kg | Rat | The value is given in analogy to 2-Chlorobenzoic acid-13C6. |

| EC50 (Daphnia magna) | > 100 mg/l | Daphnia magna (Water flea) |

Potential Health Effects:

-

Acute: Harmful if swallowed. Causes serious eye irritation and potential for serious eye damage.[1] Causes skin irritation.[1] May cause respiratory irritation.[7]

-

Chronic: No data is available on carcinogenic, mutagenic, or reproductive effects.[1][4]

Section 4: Experimental Protocols - First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are recommended.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[8] Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention, potentially from an ophthalmologist. |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice/attention.[8] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[1] Seek medical attention if you feel unwell.[1] |

| Ingestion | Rinse mouth with water.[8] Do NOT induce vomiting.[6] Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[4] |

Section 5: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures, along with the use of appropriate personal protective equipment (PPE), are essential to minimize exposure risk.

Engineering Controls:

-

Use in a well-ventilated area.[7]

-

Employ local exhaust ventilation to keep airborne levels below exposure limits.[4]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[8]

Personal Protective Equipment:

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Hand Protection | Wear protective gloves.[6] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is recommended.[9] |

| Respiratory Protection | A dust respirator is required when dusts are generated.[9] Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |

Handling and Storage:

-

Avoid contact with skin and eyes.[8]

-

Do not breathe dust.[8]

-

Wash hands thoroughly after handling.[6]

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][8]

-

Store away from strong oxidizing agents and strong bases.[1]

Section 6: Accidental Release and Disposal Measures

Accidental Release: In case of a spill, avoid dust formation. Use appropriate tools to put the spilled solid in a convenient waste disposal container.[4] Clean the affected area, and prevent the substance from entering drains.[10]

Disposal: Dispose of this material and its container as hazardous waste.[11] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[10]

Section 7: Visualized Workflows and Relationships

GHS Hazard Response Flowchart

This diagram illustrates the general response protocol based on the GHS hazard classification of 2-Chlorobenzoic Acid.

Caption: GHS-based first aid response workflow for 2-Chlorobenzoic Acid exposure.

Hazardous Materials Handling Protocol

This diagram outlines the logical flow for safely handling hazardous materials like 2-Chlorobenzoic Acid in a laboratory setting.

Caption: Logical workflow for the safe handling of hazardous laboratory chemicals.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. 2-chlorobenzoic acid [chemister.ru]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Determining the Isotopic Purity of 2-Chlorobenzoic Acid-¹³C₇: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Chlorobenzoic Acid-¹³C₇. Given the critical role of isotopically labeled compounds in drug metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative bioanalysis, ensuring their isotopic and chemical purity is paramount. This document outlines the key experimental protocols and data analysis workflows for accurate purity assessment.

Introduction

2-Chlorobenzoic Acid-¹³C₇ is a stable isotope-labeled analog of 2-Chlorobenzoic acid where all seven carbon atoms have been enriched with the ¹³C isotope. The isotopic purity of this compound is a measure of the percentage of molecules that contain all seven ¹³C atoms, while the chemical purity refers to the proportion of the material that is 2-Chlorobenzoic Acid, regardless of its isotopic composition. High isotopic and chemical purity are essential for minimizing interferences and ensuring the accuracy of experimental results.

Analytical Methodologies for Purity Assessment

The determination of isotopic and chemical purity of ¹³C-labeled compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its isotopologues, the distribution of ¹³C atoms can be quantified.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of 2-Chlorobenzoic Acid-¹³C₇ in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the low µg/mL to ng/mL range.

-

Prepare a corresponding solution of unlabeled 2-Chlorobenzoic acid to serve as a reference.

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is recommended to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids, as it readily forms the [M-H]⁻ ion.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of both the labeled and unlabeled compounds.

-

Data Acquisition Parameters:

-

Resolution: > 60,000

-

Scan Range: m/z 100-200

-

Injection Volume: 1-5 µL

-

-

-

Data Analysis:

-

Determine the theoretical monoisotopic mass of the fully labeled 2-Chlorobenzoic Acid-¹³C₇ ([¹³C₇H₅ClO₂]-H)⁻ and the unlabeled compound ([¹²C₇H₅ClO₂]-H)⁻.

-

Measure the intensities of the ion signals corresponding to the fully labeled compound (M+7) and any less-enriched isotopologues (M+6, M+5, etc.).

-

Calculate the isotopic enrichment by comparing the relative intensities of these peaks. The isotopic purity is typically expressed as the percentage of the M+7 peak relative to the sum of all isotopologue peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule and is an excellent tool for confirming the positions and extent of ¹³C labeling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of 2-Chlorobenzoic Acid-¹³C₇ (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a known amount of an internal standard with a single, well-defined ¹³C resonance if quantitative analysis is required.

-

-

Instrumentation and Analysis:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon environment.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial to ensure full relaxation of all carbon nuclei for accurate quantification.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

The ¹³C NMR spectrum of highly enriched 2-Chlorobenzoic Acid-¹³C₇ will show intense signals for the seven carbon atoms.

-

The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled compound confirms high isotopic enrichment.

-

Integration of the ¹³C signals can be used to determine the relative abundance of ¹³C at each position. The presence of any significant signals corresponding to ¹²C at any of the seven positions would indicate incomplete labeling.

-

Quantitative Data Summary

While specific batch data for the isotopic purity of 2-Chlorobenzoic Acid-¹³C₇ is not publicly available, a typical specification for high-quality labeled compounds is presented below for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity | ||

| ¹³C Enrichment | ≥ 98 atom % ¹³C | Mass Spectrometry |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Purity by NMR | Conforms to structure | ¹H and ¹³C NMR |

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for determining the isotopic purity of 2-Chlorobenzoic Acid-¹³C₇ using Mass Spectrometry and NMR Spectroscopy.

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Caption: Workflow for Isotopic Enrichment Confirmation by NMR Spectroscopy.

Conclusion

The accurate determination of the isotopic purity of 2-Chlorobenzoic Acid-¹³C₇ is a critical step in ensuring the reliability of research data. A combination of high-resolution mass spectrometry and ¹³C NMR spectroscopy provides a robust and comprehensive approach to characterizing the isotopic enrichment and chemical purity of this important labeled compound. The methodologies and workflows described in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Stability and Storage of 2-Chlorobenzoic Acid-¹³C₇: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Chlorobenzoic Acid-¹³C₇, an isotopically labeled compound crucial for a range of scientific applications, including metabolic research and drug development. Given that the isotopic label does not alter the fundamental chemical properties of the molecule, the stability and storage guidelines for 2-Chlorobenzoic Acid-¹³C₇ are based on the well-documented characteristics of its unlabeled counterpart, 2-Chlorobenzoic Acid.[1]

Core Principles of Handling Isotopically Labeled Compounds

The primary safety and handling precautions for a ¹³C-labeled compound are dictated by the chemical properties of the parent molecule.[1] Carbon-13 is a stable, non-radioactive isotope of carbon, meaning it does not undergo radioactive decay.[1] Consequently, the primary considerations for handling 2-Chlorobenzoic Acid-¹³C₇ revolve around its chemical reactivity and toxicity, which are considered identical to those of the unlabeled compound.[1]

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability and integrity of 2-Chlorobenzoic Acid-¹³C₇. The following conditions are recommended based on the available safety data sheets for 2-Chlorobenzoic acid.

| Parameter | Recommended Condition | Rationale |

| Temperature | 15 – 25 °C | To prevent potential degradation from excessive heat.[2] Some sources suggest storing below +30°C.[3][4] |

| Light | Store in a light-resistant container | To prevent photolytic degradation. |

| Moisture | Store in a dry place | The compound is poorly soluble in cold water and exposure to moisture should be avoided.[2][5] |

| Atmosphere | Keep container tightly closed in a well-ventilated place | To prevent contamination and exposure to atmospheric moisture and oxygen.[5][6] |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases | To avoid violent reactions.[2][5] |

Stability Profile

Under the recommended storage conditions, 2-Chlorobenzoic Acid is a stable compound.[2][5] The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2] It is, however, a combustible solid and may form explosive mixtures with air upon intense heating.

Degradation Pathways

The degradation of 2-Chlorobenzoic Acid can occur through various mechanisms, primarily microbial degradation in environmental settings. The initial step in the aerobic degradation pathway often involves a dioxygenase-catalyzed reaction. This leads to the formation of catechol, which is then further metabolized.

It is important to note the kinetic isotope effect when considering the degradation of 2-Chlorobenzoic Acid-¹³C₇. The presence of the heavier ¹³C isotopes can lead to a slightly slower rate of reaction for the labeled compound compared to its unlabeled counterpart during microbial degradation. This is because the bond cleavage involving the heavier isotope requires more energy.

Caption: Potential aerobic degradation pathway of 2-Chlorobenzoic Acid-¹³C₇.

Experimental Protocols

Protocol: Accelerated Stability Study

Objective: To assess the stability of 2-Chlorobenzoic Acid-¹³C₇ under stressed conditions to predict its long-term stability.

Methodology:

-

Sample Preparation: Accurately weigh samples of 2-Chlorobenzoic Acid-¹³C₇ into individual, inert, light-resistant containers.

-

Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH). Include a control sample stored under recommended conditions (25°C/60% RH).

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the purity and identity of the withdrawn samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect any degradation products. The use of MS is crucial to track the ¹³C label.

-

Data Evaluation: Compare the purity of the stressed samples to the control sample over time to determine the rate of degradation, if any.

Recommended Handling and Storage Workflow

A systematic workflow is essential for maintaining the quality and safety of 2-Chlorobenzoic Acid-¹³C₇ in a laboratory setting.

Caption: Recommended workflow for the storage and handling of 2-Chlorobenzoic Acid-¹³C₇.

References

- 1. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C/12C isotope fractionation of aromatic hydrocarbons during microbial degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of ¹³C in Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) in chlorobenzoic acid isomers. While specific natural abundance values for these compounds are not extensively documented in readily available literature, this guide synthesizes information on closely related chlorinated aromatic compounds to provide an expected range. Furthermore, it details the state-of-the-art experimental protocols for Compound-Specific Isotope Analysis (CSIA), the primary technique for determining such isotopic signatures. This information is crucial for a variety of applications, including environmental source tracking, elucidation of degradation pathways, and understanding metabolic processes in drug development.

Understanding ¹³C Natural Abundance

Carbon, a fundamental element of organic molecules, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, is the heavier stable isotope ¹³C. The precise ratio of ¹³C to ¹²C in a compound is not constant and can vary slightly depending on the source of the carbon and the physical and chemical processes it has undergone. This variation is expressed as the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quantitative Data on ¹³C Abundance in Chlorinated Aromatic Compounds

Direct measurements of the natural abundance δ¹³C values for 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid are not prominently available in the reviewed scientific literature. However, data from studies on chlorinated benzenes in contaminated sites can provide a reasonable proxy for the expected range of these values. Isotopic signatures of organic contaminants are primarily determined by the manufacturing process and the isotopic composition of the starting materials.

| Compound | Isomer | δ¹³C (‰) Range | Comments |

| Monochlorobenzene (MCB) | - | -26.6 to -22.4 | Provides a baseline for a single chlorine substitution on the benzene (B151609) ring. |

| Dichlorobenzene (DCB) | 1,2-DCB | -29.0 to -27.3 | Isomeric position of the chlorine atoms can influence the isotopic signature. |

| 1,4-DCB | -29.2 to -26.9 | ||

| Benzoic Acid (Standard) | - | -28.81 | IAEA-601 benzoic acid standard, for reference of the parent molecule.[1] |

It is important to note that these values are for chlorobenzenes and should be considered as an estimation for chlorobenzoic acids. The addition of a carboxylic acid group could introduce slight variations in the isotopic signature.

Experimental Protocols for Determining ¹³C Natural Abundance

The gold standard for determining the natural abundance of ¹³C in specific organic compounds within a complex mixture is Compound-Specific Isotope Analysis (CSIA).[2][3] This technique couples a high-resolution separation method, such as gas or liquid chromatography, with an isotope ratio mass spectrometer (IRMS).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the most common method for the analysis of volatile and semi-volatile organic compounds like chlorobenzoic acid (after derivatization).

Methodology:

-

Sample Preparation and Derivatization: Aqueous samples are typically extracted using a suitable organic solvent. For polar compounds like carboxylic acids, derivatization is necessary to increase their volatility for GC analysis. A common method is methylation to form the corresponding methyl esters.

-

Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Combustion: As the separated compounds elute from the GC column, they are passed through a high-temperature (typically 950-1000°C) combustion furnace containing an oxidant (e.g., copper oxide). This process quantitatively converts the organic carbon in each compound to carbon dioxide (CO₂) gas.

-

Water Removal: The resulting gas stream, containing CO₂ and water, is passed through a water trap (e.g., a Nafion membrane or a cryogenic trap) to remove H₂O, which can interfere with the IRMS measurement.

-

Isotope Ratio Mass Spectrometry: The purified CO₂ gas is then introduced into the ion source of the IRMS. The IRMS separates the different isotopologues of CO₂ (¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio and measures their respective ion currents.

-

Data Analysis: The ratio of the ion currents is used to calculate the δ¹³C value of the compound relative to a calibrated reference gas that has been standardized against international standards.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

For compounds that are thermally unstable or difficult to derivatize, LC-IRMS offers an alternative approach.

Methodology:

-

Sample Preparation: Samples may require minimal preparation, such as filtration, before injection into the LC system.

-

Liquid Chromatographic Separation: The sample is injected into a liquid chromatograph, and the chlorobenzoic acid isomers are separated on a suitable LC column (e.g., C18).

-

Wet Chemical Oxidation: The eluent from the LC, containing the separated analyte, is mixed with an oxidizing agent (e.g., sodium persulfate) and an acid (e.g., phosphoric acid) and heated. This process converts the organic carbon to CO₂.

-

Gas-Liquid Separation: The CO₂ is then separated from the liquid phase.

-

Purification: The CO₂ gas is purified to remove any residual water or other interfering gases.

-

Isotope Ratio Mass Spectrometry: The purified CO₂ is introduced into the IRMS for isotopic analysis, similar to the GC-IRMS procedure.

Isotopic Fractionation: A Key Consideration

It is crucial to understand that biological and chemical processes can alter the ¹³C/¹²C ratio of chlorobenzoic acids, a phenomenon known as isotopic fractionation. Degradation processes, for instance, often preferentially break bonds involving the lighter ¹²C isotope, leading to an enrichment of ¹³C in the remaining undegraded compound. By measuring the change in the δ¹³C value of a contaminant over time or along a groundwater flow path, researchers can gain insights into the extent of its degradation.

Conclusion

While specific natural abundance δ¹³C values for chlorobenzoic acid isomers remain to be extensively documented, this guide provides a framework for understanding and determining these crucial parameters. By utilizing the detailed experimental protocols for CSIA, researchers and professionals in drug development and environmental science can obtain precise isotopic data. This information, when interpreted in the context of potential isotopic fractionation, offers a powerful tool for elucidating reaction mechanisms, tracking environmental fate, and understanding the metabolic pathways of these important compounds. Further research to establish a comprehensive database of the natural ¹³C abundance in various substituted benzoic acids would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for 2-Chlorobenzoic Acid-13C7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chlorobenzoic Acid-13C7 as an internal standard in quantitative analytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a stable isotope-labeled (SIL) internal standard used to enhance the accuracy and precision of quantitative analysis. As an isotopic analogue of the unlabeled analyte, it exhibits nearly identical chemical and physical properties. This allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry. The use of a 13C-labeled standard is particularly advantageous over deuterated standards as it minimizes the potential for chromatographic separation from the analyte (isotopic effect) and provides a more robust correction for matrix effects.

Key Advantages of this compound:

-

Co-elution with Analyte: Minimizes differential matrix effects and improves quantitative accuracy.

-

High Chemical Purity: Ensures minimal contribution to the analyte signal.

-

Reduced Isotopic Exchange: Carbon-13 labels are less susceptible to exchange than deuterium (B1214612) labels.

Data Presentation: Expected Performance Metrics

While specific performance data for this compound is not widely published, the following tables summarize the expected performance based on validation studies of structurally analogous deuterated compounds, such as 4-Chlorobenzoic Acid-d4. These values are intended to be illustrative, and actual performance may vary based on specific experimental conditions.

Table 1: Expected Performance in a Clinical Matrix (e.g., Plasma)

| Parameter | Expected Value | Comments |

| Recovery | 85 - 115% | Consistent recovery is crucial in complex matrices like plasma due to protein binding. |

| Matrix Effect | 90 - 110% | Minimal matrix effect is anticipated with the use of a stable isotope-labeled standard. |

| Linearity (R²) | ≥ 0.995 | Essential for accurate quantification over a defined concentration range. |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |

Table 2: Expected Performance in an Environmental Matrix (e.g., Wastewater)

| Parameter | Expected Value | Comments |

| Recovery | 70 - 120% | Wider acceptance criteria may be necessary due to the high variability of wastewater matrices. |

| Matrix Effect | 80 - 120% | Matrix effects can be more pronounced in environmental samples. |

| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement across a range of environmentally relevant concentrations. |

| Limit of Quantification (LOQ) | 0.1 - 5 µg/L | Dependent on the sample concentration and cleanup procedures. |

| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |

| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as an internal standard for the analysis of the corresponding unlabeled analyte in different matrices.

Protocol 1: Analysis of 2-Chlorobenzoic Acid in Human Plasma using LC-MS/MS

This protocol is adapted from validated methods for similar small acidic molecules in biological fluids.

1. Materials and Reagents:

-

2-Chlorobenzoic Acid (analyte) certified reference standard

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Chlorobenzoic Acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution in methanol.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

-

Ion Transitions:

-

2-Chlorobenzoic Acid: Monitor the transition from the precursor ion (m/z) to a suitable product ion.

-

This compound: Monitor the transition from the precursor ion (m/z, +7 Da compared to analyte) to a suitable product ion.

-

Protocol 2: Analysis of 2-Chlorobenzoic Acid in Wastewater using GC-MS

This protocol is based on established methods for the analysis of acidic organic compounds in environmental water samples and requires derivatization.

1. Materials and Reagents:

-

2-Chlorobenzoic Acid (analyte) certified reference standard

-

This compound (internal standard)

-

Dichloromethane (DCM, pesticide grade)

-

Methanol (pesticide grade)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Derivatization agent (e.g., Diazomethane (B1218177) or BF3/Methanol)

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Prepare in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

-

Working Standard Solutions: Prepare serial dilutions in methanol.

-

Internal Standard Working Solution (10 µg/mL): Prepare in methanol.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

-

Collect a 100 mL wastewater sample in a glass container.

-

Acidify the sample to pH < 2 with concentrated HCl.

-

Spike the sample with 100 µL of the Internal Standard Working Solution (10 µg/mL).

-

Transfer the sample to a 250 mL separatory funnel.

-

Extract the sample three times with 30 mL portions of DCM, shaking vigorously for 2 minutes each time.

-

Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Derivatization (to form the methyl ester): Follow a standard procedure for methylation using diazomethane or BF3/methanol. This step is crucial for making the acidic analyte volatile for GC analysis.

-

Adjust the final volume to 1 mL with a suitable solvent (e.g., hexane).

4. GC-MS Conditions:

-

GC System: Agilent 7890 or equivalent with a mass selective detector.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Methyl-2-chlorobenzoate: Monitor the molecular ion and at least two characteristic fragment ions.

-

Methyl-2-chlorobenzoate-13C7: Monitor the corresponding labeled ions.

-

Visualizations

The following diagrams illustrate the workflows and logical relationships in the use of this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Caption: Sample preparation workflow for plasma analysis using protein precipitation.

Application Notes and Protocols for 2-Chlorobenzoic Acid-13C7 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorobenzoic Acid-13C7 as an internal standard in mass spectrometry for the quantitative analysis of 2-chlorobenzoic acid and related compounds. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with expected performance data.

Introduction

2-Chlorobenzoic acid is a compound of interest in environmental monitoring as a metabolite of certain polychlorinated biphenyls (PCBs) and a degradation product of some herbicides. Accurate quantification of 2-chlorobenzoic acid in various matrices is crucial for environmental assessment and toxicological studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response. The 13C labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties, ensuring co-elution and similar ionization behavior.[1][2][3]

Application: Quantitative Analysis of 2-Chlorobenzoic Acid in Environmental Water Samples

This section outlines the use of this compound for the quantification of 2-chlorobenzoic acid in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of 2-chlorobenzoic acid in water samples using an internal standard is depicted below.

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of acidic compounds from water.

-

Sample Collection and Preservation: Collect 100 mL of the water sample in a clean glass container. If not analyzed immediately, acidify the sample to a pH of less than 2 with sulfuric acid and store at 4°C.

-

Internal Standard Spiking: Prior to extraction, spike the water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 10 ng/L.

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 6 cc, 200 mg). Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to pH < 2) through it. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes by passing 5 mL of methanol through the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol: LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | 2-Chlorobenzoic acid: m/z 155 -> 111this compound: m/z 162 -> 117 |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | 100 ms |

Quantitative Data

The following table summarizes the expected performance characteristics of the method using this compound as an internal standard. These values are representative and should be confirmed during method validation.

| Parameter | Expected Value | Comments |

| Linearity (R²) | ≥ 0.995 | Over a concentration range of 1-500 ng/L. |

| Limit of Quantification (LOQ) | 1 ng/L | Dependent on instrument sensitivity. |

| Accuracy (% Recovery) | 85 - 115% | At three different concentration levels. |

| Precision (% RSD) | < 15% | For both intra-day and inter-day measurements. |

| Matrix Effect | 80 - 120% | Corrected for by the internal standard. |

Application: Analysis of Chlorobenzoic Acid Isomers in Soil

This section details the application of this compound for the analysis of various chlorobenzoic acid isomers in soil samples, which is relevant for monitoring the degradation of PCBs and herbicides in the environment.

Protocol: Sample Preparation for Soil Analysis

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Extraction: Weigh 10 g of the homogenized soil into a centrifuge tube. Add a known amount of this compound. Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) and sonicate for 15 minutes.

-

Centrifugation and Collection: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully collect the supernatant.

-

Repeated Extraction: Repeat the extraction process two more times with fresh solvent. Combine the supernatants.

-

Solvent Exchange: Evaporate the combined extract to near dryness and exchange the solvent to a mobile phase compatible with the LC-MS/MS analysis.

Quantitative Performance in Soil Matrix

The use of this compound is crucial for mitigating the significant matrix effects often encountered in soil analysis.

| Parameter | Expected Value | Comments |

| Linearity (R²) | ≥ 0.99 | In soil extract matrix-matched calibration. |

| Limit of Quantification (LOQ) | 5 µg/kg | Dependent on extraction efficiency and instrument sensitivity. |

| Accuracy (% Recovery) | 75 - 125% | Reflects the complexity of the soil matrix. |

| Precision (% RSD) | < 20% | For replicate extractions and injections. |

Signaling Pathway and Logical Relationships

Bacterial Degradation Pathway of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid can be degraded by various microorganisms in the environment. The following diagram illustrates a common aerobic degradation pathway. The use of this compound as an internal standard allows for the accurate tracing and quantification of the parent compound during biodegradation studies.[4]

Logical Relationship of Internal Standard Calibration

The fundamental principle of using an internal standard like this compound is to establish a reliable ratio between the analyte and the standard. This ratio remains constant even if there are variations in the analytical process, thus ensuring accurate quantification.

Conclusion

This compound serves as a robust internal standard for the accurate and precise quantification of 2-chlorobenzoic acid in complex matrices such as environmental water and soil samples. The detailed protocols and expected performance data provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical methods for monitoring this important environmental contaminant. The use of a stable isotope-labeled internal standard is a critical component of high-quality quantitative mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Analysis with 2-Chlorobenzoic Acid-13C7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in complex matrices. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative LC-MS/MS assays, as they effectively compensate for variations in sample preparation, injection volume, and matrix effects. 2-Chlorobenzoic Acid-13C7 is a stable isotope-labeled internal standard used for the accurate quantification of 2-chlorobenzoic acid and structurally related compounds in various matrices, including environmental and biological samples. This document provides detailed application notes and protocols for its use in LC-MS/MS analysis.

Application Notes

This compound serves as an ideal internal standard for the analysis of acidic organic pollutants, pesticides, and their metabolites in complex samples such as water, soil, and biological fluids. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the seven 13C atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte.

Key Applications:

-

Environmental Monitoring: Quantifying trace levels of chlorobenzoic acids and related herbicides in surface water, groundwater, and soil samples.

-

Food Safety: Analysis of pesticide residues in food products, such as milk and agricultural produce.

-

Pharmacokinetic Studies: Supporting drug development by enabling the accurate measurement of drug candidates and their metabolites that share a similar structural motif.

-

Metabolomics: Use as a spike-in standard for quality control and to aid in the identification and quantification of endogenous metabolites.

Experimental Protocols

The following protocols provide a framework for the LC-MS/MS analysis of an analyte using this compound as an internal standard. Method optimization and validation are crucial for each specific application and matrix.

Sample Preparation: Water Samples (Solid-Phase Extraction - SPE)

-

Sample Filtration: Filter 100 mL of the water sample through a 0.45 µm filter to remove particulate matter.

-

Acidification: Adjust the sample pH to 2-3 with a suitable acid (e.g., formic acid) to ensure the analyte and internal standard are in their protonated form.

-

Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the water sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then acidified water (pH 2-3) through it.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

-